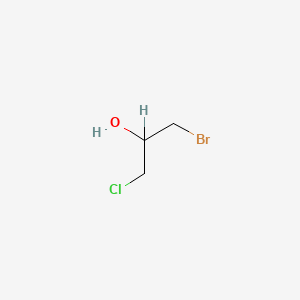

1-Bromo-3-chloropropan-2-ol

Description

Significance of Halohydrins in Contemporary Organic Synthesis

Halohydrins are a class of organic compounds that contain both a halogen atom and a hydroxyl group on adjacent carbon atoms. fiveable.meallen.in This structural feature makes them highly valuable and versatile intermediates in modern organic synthesis. fiveable.me The reactivity of halohydrins allows for a wide range of chemical transformations, making them key building blocks for the synthesis of more complex molecules. fiveable.mebyjus.com

One of the most significant applications of halohydrins is their conversion to epoxides. fiveable.mebyjus.com This intramolecular reaction, typically carried out in the presence of a base, proceeds through an SN2 mechanism to form a three-membered ring containing an oxygen atom. byjus.comwikipedia.org Epoxides are themselves important synthetic intermediates, as they can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. fiveable.me

Halohydrins are also instrumental in the synthesis of substituted alcohols and can be used to introduce both a halogen and a hydroxyl group into a molecule in a specific stereochemical arrangement. allen.inbyjus.com The formation of halohydrins from alkenes is a regioselective and stereospecific reaction, typically proceeding with anti-addition of the halogen and hydroxyl groups. byjus.comleah4sci.com This controlled addition is crucial for the synthesis of complex target molecules with defined stereochemistry. Furthermore, halohydrins can participate in various other reactions, including the degradation of certain halogenated environmental pollutants. allen.inbyjus.com

Historical Trajectories of Halogenated Propanols in Chemical Development

The study of halogenated propanols is intrinsically linked to the broader history of research into halogenated organic compounds. While the specific historical development of 1-bromo-3-chloropropan-2-ol is not extensively documented in readily available sources, the trajectory of related compounds provides context. The discovery of propanol (B110389) itself dates back to 1853, when Gustave Chancel isolated it from fusel oil. wikipedia.org The subsequent development of methods for halogenating alcohols and alkanes in the 19th and 20th centuries paved the way for the synthesis of a vast array of halogenated propanols. wikipedia.orgncert.nic.in

Early research into halogenated hydrocarbons was often driven by their utility as solvents, fumigants, and intermediates in the production of other materials. wku.edu For instance, 1-bromo-3-chloropropane (B140262), a related compound, has been utilized as an alkylating agent to introduce specific carbon chains in chemical synthesis. wikipedia.orggoogleapis.com The development of analytical techniques like chromatography has been crucial in the separation and characterization of different isomers and enantiomers of halogenated propanols, including the resolution of racemic mixtures of this compound derivatives. researchgate.net

Over time, the focus of research has shifted towards understanding the reactivity and synthetic utility of these compounds. The ability of halogenated propanols to serve as precursors for pharmaceuticals, agrochemicals, and other complex organic molecules has solidified their importance in modern chemical development. lookchem.com The ongoing investigation into the reactions and properties of compounds like this compound continues to contribute to the advancement of organic synthesis.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆BrClO | ontosight.ainih.gov |

| Molecular Weight | 173.44 g/mol | alfa-chemistry.com |

| Boiling Point | 197 °C at 760 mmHg | lookchem.compinpools.com |

| Density | ~1.725 - 1.785 g/cm³ at 20-25 °C | lookchem.compinpools.comchemicalbook.com |

| Flash Point | 76.1 °C | lookchem.compinpools.com |

| CAS Number | 4540-44-7 | lookchem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDCSPSRGSLXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310623 | |

| Record name | 1-Bromo-3-chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-44-7 | |

| Record name | 1-Bromo-3-chloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloropropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-bromo-3-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 1 Bromo 3 Chloropropan 2 Ol

Chemical Synthesis Routes and Transformations

Synthesis from Propane-Based Precursors

The construction of the 1-bromo-3-chloropropan-2-ol scaffold can be achieved from several propane-based starting materials through carefully selected chemical transformations.

One direct approach to this compound involves the selective halogenation of 1,3-propanediol (B51772). This method requires the differential replacement of the two primary hydroxyl groups with bromine and chlorine, respectively, while simultaneously forming a secondary alcohol. The synthesis can be accomplished by reacting 1,3-dihydroxypropane with bromine and chlorine in the presence of a suitable catalyst. ontosight.ai This transformation is challenging due to the need for high regioselectivity to avoid the formation of isomeric byproducts such as 1,3-dibromopropane, 1,3-dichloropropane, and dihalogenated propanols. The reaction conditions must be precisely controlled to favor the desired mixed halohydrin.

The synthesis of this compound can also be approached from 1-bromo-3-chloropropane (B140262), a dihalogenated propane (B168953). This precursor is commonly synthesized via the free-radical addition of hydrogen bromide to allyl chloride. chemicalbook.comgoogle.com The conversion of 1-bromo-3-chloropropane to the desired propan-2-ol derivative requires the introduction of a hydroxyl group at the central carbon atom. This transformation can be envisioned through a hydroxylation reaction, although this route is less common and requires specific reagents capable of C-H activation and subsequent oxidation at the C2 position, a process that can be challenging to control.

| Precursor | Reagent(s) | Product | Reference |

| Allyl chloride | Hydrogen bromide (HBr) | 1-Bromo-3-chloropropane | chemicalbook.comgoogle.com |

| 1-Bromo-3-chloropropane | Hydroxylation Agent | This compound | - |

A prominent and efficient route involves the reduction of the corresponding ketone, 1-bromo-3-chloro-2-propanone (B8775097). nih.gov This α-haloketone serves as a direct precursor where the carbonyl group is reduced to a secondary alcohol. This reduction can be achieved using various reducing agents. For instance, the reduction of a similar compound, 4'-bromo-3-chloropropiophenone, to its corresponding alcohol has been accomplished with high efficiency using sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF).

Furthermore, this transformation is amenable to biocatalysis, which offers the advantage of high enantioselectivity. Carbonyl reductases (CRs) have been successfully employed for the asymmetric reduction of α-haloketones to produce optically pure α-halohydrins. rsc.orgrsc.org These enzymatic reactions often exhibit high yields and excellent enantiomeric excess (ee). rsc.org

| Precursor | Method | Key Reagent(s) | Selectivity | Reference |

| 1-Bromo-3-chloro-2-propanone | Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic | |

| α-Haloketones | Biocatalytic Reduction | Carbonyl Reductases (e.g., DhCR, CgCR) | Enantioselective (>99% ee) | rsc.orgrsc.org |

The ring-opening of epoxide precursors is a widely used and highly effective strategy for synthesizing this compound and other halohydrins. Epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane) and epibromohydrin (B142927) are common starting materials. lookchem.comepa.gov

The reaction involves the nucleophilic attack of a bromide ion (from a source like HBr) on the epoxide ring of epichlorohydrin. This attack typically occurs at the less substituted carbon atom, leading to the formation of this compound. A study demonstrated that treating epichlorohydrin with acetyl bromide resulted in an 85% selectivity for the desired halohydrin. researchgate.net Similarly, reacting epibromohydrin with acetyl chloride in water can produce this compound with high selectivity. researchgate.net The regioselectivity of the epoxide opening is a critical factor, and reaction conditions can be tuned to favor the desired isomer. lookchem.com

| Epoxide Precursor | Reagent(s) | Solvent | Product Selectivity | Reference |

| Epichlorohydrin | Acetyl Bromide | - | 85% | researchgate.net |

| Epibromohydrin | Acetyl Chloride | Water | 100% | researchgate.net |

Enantioselective Synthesis Methodologies

Chiral halohydrins are valuable building blocks in the synthesis of pharmaceuticals. acs.org Consequently, the development of enantioselective methods to produce specific stereoisomers of this compound is of great importance.

Several strategies have been developed to achieve this:

Biocatalytic Reduction : As mentioned previously, the enzymatic reduction of prochiral 1-bromo-3-chloro-2-propanone using stereocomplementary carbonyl reductases can produce either the (R)- or (S)-enantiomer of the alcohol with high yield and optical purity. rsc.orgrsc.org

Enzymatic Kinetic Resolution : Lipases can be used to perform enantioselective acylation of racemic this compound. For example, a lipase-catalyzed synthesis was used to monitor the production of (S)-1-bromo-3-chloropropan-2-yl acetate (B1210297) from the racemic alcohol, effectively separating the enantiomers. researchgate.netresearchgate.net

Halohydrin Dehalogenases (HHDHs) : These enzymes catalyze the reversible formation of epoxides from halohydrins. rug.nlnih.gov By exploiting the enantioselectivity of these enzymes, kinetic resolutions of racemic halohydrins can be performed. rug.nl

Chiral Catalysts : Asymmetric synthesis can be achieved using chiral catalysts to control the stereochemistry of the reaction. acs.org For example, the dynamic kinetic resolution of epibromohydrin using immobilized chiral cobalt-salen complexes in the presence of a nucleophile can yield enantiomerically enriched bromopropanediol, a related structure. thieme-connect.de This type of catalytic system can be adapted for the asymmetric ring-opening of epoxides to generate chiral halohydrins.

These methods provide access to enantiomerically pure forms of this compound, which are crucial for the synthesis of stereochemically defined active pharmaceutical ingredients. researchgate.net

Biocatalytic Resolution Techniques (e.g., Lipase-Mediated Kinetic Resolution)

Kinetic resolution using enzymes, particularly lipases, is a prominent method for separating the enantiomers of racemic this compound. This technique relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). researchgate.netbeilstein-journals.org

Research has demonstrated the efficacy of various lipases in this process. A study on the lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from the racemic alcohol highlighted the successful application of this method. researchgate.net The progress of the resolution is often monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) with chiral columns. researchgate.net

Key factors influencing the efficiency and enantioselectivity of the resolution include the choice of lipase (B570770), the solvent, and the acyl donor. beilstein-journals.orgresearchgate.net For instance, in the kinetic resolution of related phenothiazolic alcohols, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) and Lipozyme TL IM have proven to be highly effective. beilstein-journals.org The enantiomeric excess (ee) of the resulting products can be exceptionally high, often exceeding 99%. beilstein-journals.org

Table 1: Factors Influencing Lipase-Mediated Kinetic Resolution

| Parameter | Variation | Observation | Source(s) |

| Biocatalyst | Novozym 435, Lipozyme TL IM | Both found to be ideal for preparing highly enantioenriched alcohols. | beilstein-journals.org |

| Pseudomonas cepacia lipase | Showed the highest enantioselectivity (96% ee) in the resolution of a related chlorohydrin precursor. | researchgate.net | |

| Acyl Donor | Vinyl acetate | Commonly used as an effective acylating agent in these resolutions. | researchgate.net |

| Solvent | Toluene, MTBE | Toluene and methyl tert-butyl ether (MTBE) are effective solvents for the reaction. | beilstein-journals.orgresearchgate.net |

| Monitoring | Chiral HPLC | Essential for determining the enantiomeric excess and monitoring reaction progress. | researchgate.net |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysis to create complex molecules. beilstein-journals.org This approach is particularly valuable for producing enantiomerically pure compounds like the stereoisomers of this compound. Typically, a racemic precursor is first synthesized through conventional chemical methods, followed by an enzymatic resolution step to isolate the desired enantiomer. researchgate.net

An illustrative chemo-enzymatic route involves:

Chemical Synthesis : A racemic alcohol, such as (±)-1-(10H-phenothiazin-10-yl)propan-2-ol, is synthesized chemically. For example, by the regioselective opening of propylene (B89431) oxide with phenothiazine. beilstein-journals.org

Enzymatic Resolution : The resulting racemic alcohol undergoes lipase-catalyzed kinetic resolution. This step yields one enantiomer as an ester and the other as an unreacted alcohol, both with high enantiomeric purity. beilstein-journals.org

Further Chemical Transformation : The separated, enantiopure intermediates can then be converted into other target molecules. For instance, the alcohol can be transformed into a bromide derivative using reagents like phosphorus tribromide (PBr₃), which can then be used in subsequent reactions. beilstein-journals.org

This multistep strategy leverages the strengths of both chemical and biological catalysis to achieve stereochemical control that is often difficult to obtain through purely chemical means. acs.org

Asymmetric Synthetic Routes for Stereoisomer Control

While kinetic resolution is a powerful tool for separating enantiomers, asymmetric synthesis aims to directly create a single, desired stereoisomer from a prochiral substrate. egyankosh.ac.in This avoids the theoretical 50% yield limitation of kinetic resolution.

For the synthesis of chiral halohydrins, methods can include the asymmetric reduction of haloketones or haloperoxidase-mediated conversions. rug.nl However, for this compound specifically, the most extensively documented method for achieving stereoisomer control remains the chemo-enzymatic approach, where kinetic resolution of the racemic alcohol is the key stereodifferentiating step. researchgate.netresearchgate.net The development of direct asymmetric routes to this compound is an area of ongoing research interest.

Free-Radical Addition Reactions in Related Halopropane Synthesis

The synthesis of 1-bromo-3-chloropropane, a direct precursor to this compound and other derivatives, is often accomplished via the free-radical addition of hydrogen bromide (HBr) to allyl chloride (3-chloro-1-propene). chemicalbook.comgoogle.com This reaction proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the double bond. wikipedia.orgchemistrysteps.com

The mechanism involves a radical chain reaction with three main phases: chemistrysteps.comlumenlearning.com

Initiation : The reaction is initiated by a radical source, typically a peroxide like benzoyl peroxide, which decomposes under heat or light to form radicals. google.comwordpress.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation : The bromine radical adds to the terminal carbon of the allyl chloride double bond. This is the more favorable position as it results in a more stable secondary radical on the central carbon. lumenlearning.comwordpress.com This alkyl radical then abstracts a hydrogen atom from another HBr molecule, forming the 1-bromo-3-chloropropane product and a new bromine radical, which continues the chain.

Termination : The reaction ceases when two radical species combine to form a stable, non-radical molecule. lumenlearning.com

This method is highly selective for the desired 1-bromo-3-chloropropane isomer over the Markovnikov product, 2-bromo-1-chloropropane. google.comgoogle.com

Reaction Optimization and Process Intensification

Parameter Optimization for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and enantioselectivity of the synthesis. In biocatalytic resolutions, several factors are systematically varied to find the ideal conditions.

Studies on the kinetic resolution of related chlorohydrins have shown that:

Enzyme Concentration : Increasing the concentration of the lipase can accelerate the reaction, leading to shorter conversion times. researchgate.net

Temperature : The enantioselectivity of enzymatic reactions is often temperature-dependent. An optimal temperature must be found to balance reaction rate and selectivity. researchgate.net

Substrate Concentration : The concentration of the racemic alcohol can impact both the rate and the enzyme's stability. researchgate.net

Acyl Donor and Solvent : As noted previously, the choice of the acylating agent and the solvent system has a profound effect on the enantioselectivity (E-value) of the lipase. beilstein-journals.org

Table 2: Optimization of Lipase-Catalyzed Kinetic Resolution of (RS)-4 *

| Parameter | Condition | Observation on Conversion/Enantioselectivity | Source |

| Temperature | 30°C - 50°C | Optimal temperature found to be 40°C. | researchgate.net |

| Enzyme Conc. | 10-40 mg/mL | Reaction rate increased with enzyme concentration up to 30 mg/mL. | researchgate.net |

| Substrate Conc. | 10-50 mM | 20 mM was found to be the optimal substrate concentration. | researchgate.net |

| Acyl Donor | Vinyl Acetate | Effective acyl donor for the transesterification. | researchgate.net |

| *Based on the resolution of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, a structurally related precursor. |

Considerations for Industrial-Scale Synthesis and Production Efficiency

Transitioning from laboratory-scale synthesis to industrial production requires a focus on cost-effectiveness, safety, and efficiency. For the synthesis of the precursor 1-bromo-3-chloropropane, industrial processes have been developed and patented. google.comgoogle.com

Key considerations include:

Reaction Conditions : Industrial processes often run at specific temperature ranges (e.g., -10°C to +50°C) to ensure high yields and selectivity while managing the exothermic nature of the reaction. chemicalbook.comgoogle.com

Catalyst/Initiator : The use of cost-effective and efficient initiators for free-radical reactions is essential. Oxygen or organic peroxides are commonly used. chemicalbook.comgoogle.com

Solvent Use : To improve efficiency and reduce waste, reactions may be carried out in a solvent such as n-hexane, or even using one of the reactants (allyl chloride) or the product mixture as the reaction medium. google.com

Purification : On a large scale, fractional distillation is the primary method for separating the desired product from unreacted starting materials, byproducts (like 1-chloro-2-bromopropane), and solvents. google.comgoogle.com

Process Type : Continuous flow reactors can offer advantages over batch reactors for large-scale production, providing better control over reaction parameters and improving safety.

A patented process for producing 1,3-propanediol involves the synthesis of 1-bromo-3-chloropropane as an intermediate, highlighting its industrial relevance and the need for efficient, large-tonnage production methods. google.com

Application of Green Chemistry Principles in Synthetic Pathways

The synthesis of halohydrins, including this compound, is progressively incorporating principles of green chemistry to enhance sustainability. Key areas of advancement include the use of biocatalysis and innovative electrochemical methods to reduce waste and avoid harsh chemical reagents.

Biocatalytic Approaches: Enzymes offer a powerful tool for green synthesis due to their high selectivity and ability to function under mild reaction conditions. In the context of halohydrins, halohydrin dehalogenases (HHDHs) have emerged as particularly promising biocatalysts. irb.hr These cofactor-independent enzymes can be efficiently produced in recombinant hosts like E. coli and are capable of catalyzing the ring-opening of epoxides with various nucleophiles. irb.hr This enzymatic approach is highly valuable for the kinetic resolution of racemic epoxides, yielding enantiomerically pure epoxides and β-substituted alcohols, which are crucial building blocks in pharmaceutical synthesis. irb.hr

Research has demonstrated that specific mutants, such as HheC-W249P, exhibit excellent enantioselectivity in the ring-opening of fluorinated styrene (B11656) oxide derivatives with nucleophiles like azide (B81097) and cyanide, achieving E-values greater than 200. irb.hr Another related enzyme, halohydrin hydrogen-halide-lyase, naturally catalyzes the interconversion of halohydrins to epoxides and has been repurposed for novel synthetic transformations, such as converting epoxides into β-hydroxynitriles. nih.gov Furthermore, lipase-catalyzed enantioselective acylation of racemic this compound has been successfully employed to produce enantiopure (S)-1-bromo-3-chloropropan-2-yl acetate, showcasing a chemo-enzymatic strategy for generating valuable chiral molecules. researchgate.net

Electrochemical Synthesis: A significant green innovation is the development of a one-pot, membrane-free electrosynthesis of epichlorohydrin, a direct precursor to this compound. acs.org Traditional industrial production of epichlorohydrin often involves multiple steps and the use of corrosive chlorine. acs.org This novel electrochemical strategy utilizes bromine radicals, which are electro-oxidized from bromide ions (Br⁻), to initiate the reaction. acs.org These radicals mediate the formation of a bromohydrin intermediate, which then eliminates hydrogen bromide (HBr) to yield epichlorohydrin and regenerate the Br⁻ ions for reuse in a catalytic cycle. acs.org

The process is facilitated by a NiCo₂O₄ nanocatalyst with high-curvature nanotips that enhance the local concentration of bromide and hydroxide (B78521) ions, thereby accelerating the reaction. acs.org This method successfully suppresses competing reactions like oxygen and bromine evolution. acs.org The key findings from this electrosynthesis highlight its potential for industrial application, as detailed in the table below.

| Parameter | Value | Reference |

| Catalyst | NiCo₂O₄ Nanotips | acs.org |

| Process Type | One-pot, membrane-free electrosynthesis | acs.org |

| Mediator | Bromine radicals | acs.org |

| Faradaic Efficiency for ECH | 47% (at 100 mA cm⁻²) | acs.org |

| Reaction Rate | 1.4 mol h⁻¹ gcat⁻¹ (at 100 mA cm⁻²) | acs.org |

| Key Advantage | Avoids corrosive chlorine; reuses bromide ions | acs.org |

This electrocatalytic system represents a more sustainable and economically viable alternative to conventional manufacturing, underscoring the potential of electrosynthesis in green chemistry. acs.org

Novel Synthetic Applications and Method Development

This compound is a valuable trifunctional intermediate, and research continues to uncover new methods for its synthesis and expand its applications in creating more complex molecules. ontosight.ailookchem.com

Novel Methodologies: A noteworthy development in the synthesis of vicinal halohydrins is the use of a trihaloisocyanuric acid/triphenylphosphine system. lookchem.com This method allows for the regioselective conversion of epoxides into the corresponding chloro- or bromohydrins under mild and neutral conditions at room temperature. lookchem.com This approach provides a high-yield, efficient alternative to traditional methods that may require harsher conditions.

The synthesis of this compound is often achieved through the ring-opening of epichlorohydrin with hydrogen bromide (HBr). google.comvaia.com This reaction is a direct and effective way to introduce both the bromine and hydroxyl functionalities in a single step. The reaction of epichlorohydrin with HBr opens the oxirane ring to form the 1,3-halogenated propanol-2. google.com

Synthetic Applications: The primary utility of this compound lies in its role as a versatile building block in organic synthesis. ontosight.ailookchem.com Its distinct functional groups—a reactive bromine atom, a chlorine atom, and a secondary alcohol—can be manipulated selectively to introduce a 3-carbon chain with multiple functionalities into a target molecule.

Key applications include:

Pharmaceutical Intermediates: The compound is a crucial precursor for a variety of pharmaceuticals. researchgate.netontosight.aiiarc.fr Its structure is integrated into active pharmaceutical ingredients (APIs) for drugs such as antidepressants, antihypertensives, and local anesthetics. iarc.fr

Chiral Building Blocks: As previously mentioned, enzymatic methods can resolve racemic this compound to yield enantiomerically pure derivatives like (S)-1-bromo-3-chloropropan-2-yl acetate. researchgate.net These chiral compounds are highly sought after for the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.net

Synthesis of Disubstituted Propanols: The reaction of this compound's precursor, epichlorohydrin, with primary aromatic amines yields 1:1 addition compounds. uni.edu These adducts can be further reacted with other amines, such as piperidine (B6355638) or pyrrolidine, to create disubstituted 2-propanols, which have been investigated for their physiological properties. uni.edu

The table below summarizes some of the synthetic applications of this compound and its direct precursors.

| Precursor/Reagent | Reactant(s) | Product Type | Application | Reference |

| Epichlorohydrin | Hydrogen Bromide (HBr) | This compound | Direct synthesis of the title compound | google.com, vaia.com |

| (RS)-1-Bromo-3-chloropropan-2-ol | Lipase, Acyl donor | (S)-1-Bromo-3-chloropropan-2-yl acetate | Chiral building block for asymmetric synthesis | researchgate.net |

| Epichlorohydrin | Aromatic Amines | 1-(Arylamino)-3-chloro-2-propanols | Intermediates for disubstituted propanols | uni.edu |

| Epoxides | Trihaloisocyanuric acid/Triphenylphosphine | Vicinal Halohydrins | General mild synthesis of halohydrins | lookchem.com |

These ongoing developments in synthesis and application underscore the continued importance of this compound as a fundamental component in modern organic and medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloropropan 2 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-bromo-3-chloropropan-2-ol. The molecule presents three potential sites for nucleophilic attack: the carbon atom bonded to the bromine, the carbon atom bonded to the chlorine, and the hydroxyl group.

Substitution Pathways at the Bromine Center

The carbon-bromine bond in this compound is the most susceptible to nucleophilic attack. This is attributed to the fact that the bromide ion is an excellent leaving group compared to the chloride ion. quora.com The C-Br bond is weaker than the C-Cl bond, and the larger size of the bromide ion allows it to better stabilize the negative charge once it departs.

In reactions with nucleophiles, substitution will preferentially occur at the primary carbon bearing the bromine atom. ncert.nic.inbyjus.com For instance, when a related compound, 1-bromo-3-chloropropane (B140262), is treated with one equivalent of sodium cyanide, the cyanide ion displaces the bromide to form 4-chlorobutanenitrile. quora.com A similar reaction with this compound would be expected to yield 4-chloro-3-hydroxybutanenitrile.

This selective reactivity is a key feature in the synthetic applications of such molecules. The order of reactivity for halides in SN2 reactions is generally I > Br > Cl > F, underscoring the preference for substitution at the bromine center. byjus.com

| Nucleophile | Expected Product with this compound | Reaction Type |

|---|---|---|

| CN⁻ (from NaCN) | 4-chloro-3-hydroxybutanenitrile | SN2 |

| I⁻ (from NaI) | 1-chloro-3-iodopropan-2-ol | SN2 (Finkelstein reaction) |

| OH⁻ (from NaOH) | 1-chloropropane-2,3-diol | SN2 |

| NH₃ (Ammonia) | 1-amino-3-chloropropan-2-ol | SN2 |

Substitution Pathways at the Chlorine Center

While the carbon-chlorine bond is also polarized and susceptible to nucleophilic attack, it is significantly less reactive than the carbon-bromine bond. quora.com Consequently, nucleophilic substitution at the chlorine center is a less favorable pathway under conditions where both halogens are present. For substitution to occur at the chlorine-bearing carbon, the more reactive bromine center would typically need to be addressed first, or more forcing reaction conditions would be required.

In the context of this compound, direct substitution of the chloride by an external nucleophile is unlikely to be the primary reaction pathway. However, intramolecular substitution involving the hydroxyl group is a significant exception, as discussed in the following section.

Reactivity of the Hydroxyl Functional Group

The hydroxyl group in this compound can act as a nucleophile. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide ion. This alkoxide is a potent internal nucleophile that can attack either of the carbon atoms bearing a halogen.

A well-documented analogous reaction is the dehydrochlorination of 1,3-dichloropropan-2-ol to form epichlorohydrin (B41342). researchgate.netscribd.com This reaction proceeds via an intramolecular SN2 mechanism where the deprotonated hydroxyl group attacks the carbon bearing the chlorine atom, displacing it to form the epoxide ring. Given the higher reactivity of the C-Br bond, a similar intramolecular cyclization in this compound would be expected to preferentially displace the bromide ion, leading to the formation of (chloromethyl)oxirane (also known as epichlorohydrin). The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521). researchgate.net

Oxidation and Reduction Chemistry

The chemical behavior of this compound is also defined by its susceptibility to oxidation and reduction, targeting the hydroxyl group and the halogen atoms, respectively.

Oxidation of the Hydroxyl Group to Carbonyl Functionalities

The secondary alcohol functional group in this compound can be oxidized to a ketone. Standard oxidizing agents can be employed for this transformation. The product of this oxidation is 1-bromo-3-chloropropan-2-one. nih.gov

Research on the enzymatic dehalogenation of similar compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), has shown that hydroxylation followed by oxidation can occur. nih.gov In that study, the cytochrome P450cam enzyme was shown to hydroxylate DBCP, and the resulting alcohol was then oxidized to produce 1-bromo-3-chloroacetone. nih.gov This demonstrates the feasibility of converting the secondary alcohol of a halopropane into a ketone functionality.

| Oxidizing Agent | Product | Functional Group Transformation |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-bromo-3-chloropropan-2-one | Secondary Alcohol to Ketone |

| Sodium hypochlorite/TEMPO | 1-bromo-3-chloropropan-2-one | Secondary Alcohol to Ketone |

| Chromic acid (Jones reagent) | 1-bromo-3-chloropropan-2-one | Secondary Alcohol to Ketone |

Reduction of Halogen Atoms

The halogen atoms in this compound can be removed through reduction reactions. This can be achieved using various reducing agents, leading to dehalogenation. The relative ease of reduction typically follows the trend of leaving group ability, with the C-Br bond being more readily reduced than the C-Cl bond.

For example, studies on the related compound 1,2-dibromo-3-chloropropane have demonstrated that it can be reductively dehalogenated to form allyl chloride. nih.gov Similarly, reactions of 1-bromo-3-chloropropane with elemental tellurium in a hydrazine (B178648) hydrate-alkali system result in the formation of organotellurium compounds, indicating the reactivity of the carbon-halogen bonds under reductive conditions. researchgate.net The reduction of this compound could potentially lead to a mixture of products, including 3-chloropropan-2-ol, 1-bromopropan-2-ol, or propan-2-ol, depending on the reaction conditions and the reducing agent used.

Cyclization and Ring-Forming Reactions

The presence of a nucleophilic hydroxyl group and electrophilic carbons bearing halogen leaving groups within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These reactions are fundamental to its role as a precursor in the synthesis of valuable intermediates like epoxides and other heterocyclic systems.

In the presence of a base, halohydrins such as this compound readily undergo an intramolecular SN2 reaction to form epoxides. This transformation is a classic example of the Williamson ether synthesis applied intramolecularly. The reaction is initiated by the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks one of the adjacent carbon atoms, displacing a halide ion.

For this compound, there are two potential pathways for this cyclization, involving the displacement of either the bromide or the chloride ion. Research and established chemical principles indicate that the reaction proceeds preferentially to yield 1-chloro-2,3-epoxypropane (commonly known as epichlorohydrin) as the major product. This outcome is attributed to the fact that bromide is a better leaving group than chloride, facilitating the cleavage of the C-Br bond.

The general mechanism is as follows:

Deprotonation: A base (e.g., hydroxide) removes the proton from the hydroxyl group, forming an alkoxide intermediate.

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bonded to the bromine atom.

Displacement: The bromide ion is expelled as the leaving group, resulting in the formation of the three-membered epoxide ring.

This efficient cyclization makes this compound a key precursor to epichlorohydrin, a versatile building block in organic synthesis.

The epoxide intermediate derived from this compound, epichlorohydrin, serves as a valuable starting material for the synthesis of more complex heterocyclic systems.

Synthesis of Cyclic Thiocarbonates: While the direct synthesis of cyclic dithiocarbamates from this compound is not widely documented, its epoxide derivative, epichlorohydrin, can react with carbon disulfide (CS₂), often in the presence of a catalyst, to form five-membered cyclic thiocarbonates. This reaction typically yields 5-(chloromethyl)-1,3-oxathiolane-2-thione. This transformation provides a pathway to sulfur-containing heterocycles from the halohydrin precursor via the epoxide intermediate.

Synthesis of Isoxazolines: Isoxazolines are five-membered heterocyclic compounds that are significant in medicinal and agricultural chemistry. An asymmetric synthesis of functionalized 2-isoxazolines has been developed using (S)-epichlorohydrin as a key starting material. nih.gov This multi-step synthesis demonstrates the utility of the epoxide derived from the parent halohydrin in constructing complex chiral molecules. The process involves the ring-opening of (S)-epichlorohydrin with a lithiated furan (B31954) derivative, followed by a series of transformations including oxidation and cyclization to form the isoxazoline (B3343090) ring. nih.gov

A summary of the key steps in a representative synthesis of a functionalized isoxazoline from (S)-epichlorohydrin is presented below.

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Methylfuran, n-BuLi, (S)-epichlorohydrin, BF₃·OEt₂ | Nucleophilic ring-opening of the epoxide | (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol nih.gov |

| 2 | Product of Step 1, PPh₃, N-hydroxyphthalimide, DEAD | Mitsunobu reaction to introduce a protected hydroxylamine | (R)-2-((1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)isoindoline-1,3-dione nih.gov |

| 3 | Product of Step 2, Hydrazine hydrate | Deprotection to form a hydroxylamine | (R)-1-((1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)urea nih.gov |

| 4 | Product of Step 3, NBS | Oxidative cyclization | (R)-5-(Chloromethyl)-3-(5-methylfuran-2-yl)-4,5-dihydroisoxazole nih.gov |

| 5 | Product of Step 4, RuCl₃·xH₂O, NaIO₄ | Oxidative cleavage of the furan ring | (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde nih.gov |

This table outlines a specific synthetic pathway and is not exhaustive of all possible routes.

Stereochemical Control and Regioselectivity in Reactions

The presence of a chiral center at the second carbon atom and reactive sites at the first and third carbons makes stereochemical and regiochemical control crucial in the reactions of this compound. Key transformations of this molecule, particularly the intramolecular cyclization to form epichlorohydrin and subsequent ring-opening reactions, are prime examples where these principles are manifested.

The conversion of this compound to epichlorohydrin under basic conditions is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide ion. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the bromine atom, which is a better leaving group than chlorine. This backside attack necessitates a specific anti-periplanar arrangement of the reacting groups, leading to an inversion of configuration at the carbon center undergoing substitution.

The regioselectivity of this cyclization is inherently controlled, as the alkoxide attacks the carbon bearing the more labile bromine atom. The stereochemical outcome is dependent on the initial stereochemistry of the this compound enantiomer. For instance, (R)-1-bromo-3-chloropropan-2-ol will yield (S)-epichlorohydrin, and conversely, (S)-1-bromo-3-chloropropan-2-ol will produce (R)-epichlorohydrin.

The regioselectivity of the ring-opening of the resulting epichlorohydrin is dependent on the reaction conditions. Under basic or neutral conditions, the reaction follows an S_N_2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom. In the case of epichlorohydrin, this is the carbon atom that is not bonded to the chlorine atom. Conversely, under acidic conditions, the reaction has more S_N_1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.

Biocatalysis offers a high degree of control over both regioselectivity and enantioselectivity. For example, the enzymatic ring opening of racemic epichlorohydrin with aromatic amines using Candida rugosa lipase (B570770) has been shown to produce (S)-(+)-3-arylamino-1-chloropropan-2-ols with high selectivity. researchgate.net

| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Major Product |

|---|---|---|---|

| Basic/Neutral (e.g., RO⁻) | S_N_2 | Least substituted carbon (C3) | 1-alkoxy-3-chloropropan-2-ol |

| Acidic (e.g., H⁺, ROH) | S_N_1-like | More substituted carbon (C2) | 2-alkoxy-1-chloropropan-2-ol |

Reaction Kinetics and Thermodynamic Analyses of Transformations

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively available in the reviewed literature, the principles governing its reactivity can be understood by examining related systems and theoretical considerations. The key transformation of interest is the intramolecular cyclization to form epichlorohydrin, which is a dehydrohalogenation reaction.

Kinetic studies on the dehydrochlorination of the related dichloropropanols to epichlorohydrin have shown the reaction to be very fast, conforming to pseudo-first-order kinetics in the presence of excess base. researchgate.net The activation energy for the dehydrochlorination of dichloropropanol (B8674427) has been determined to be approximately 38.8 kJ/mol, with a pre-exponential factor of 1.62 x 10⁷ s⁻¹. researchgate.net It is reasonable to infer that the dehydrobromination of this compound would proceed at a significantly faster rate due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.

Rate = k[halohydrin][base]

Where 'k' is the second-order rate constant. The reaction kinetics can be systematically analyzed under various conditions to determine the rate constants and activation parameters.

From a thermodynamic perspective, the cyclization of this compound to epichlorohydrin is generally a favorable process. The reaction involves the formation of a stable three-membered ether ring (epoxide) and the elimination of a stable bromide ion. The release of ring strain in the subsequent ring-opening reactions of the epoxide provides a thermodynamic driving force for those transformations.

Computational studies on related molecules, such as 1-bromo-3,3,3-trifluoropropene, have been used to model potential energy surfaces and calculate reaction enthalpies and activation barriers. nih.gov Similar theoretical analyses for this compound could provide valuable insights into its reaction mechanisms and energetics. The NIST Chemistry WebBook provides some gas-phase ion energetics data for this compound, but not for its reactions in solution. nist.govnist.gov

| Reactant | Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Relative Rate |

|---|---|---|---|---|

| Dichloropropanol | Dehydrochlorination | ~38.8 kJ/mol researchgate.net | ~1.62 x 10⁷ s⁻¹ researchgate.net | Baseline |

| This compound | Dehydrobromination | Not available (Expected to be lower) | Not available | Expected to be faster |

Derivative Synthesis and Advanced Applications of 1 Bromo 3 Chloropropan 2 Ol

Chiral Building Block Utility

The central carbon atom bearing the hydroxyl group in 1-bromo-3-chloropropan-2-ol is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This chirality is fundamental to its utility in synthesizing complex, stereochemically defined molecules.

Racemic this compound serves as a substrate for producing enantiomerically pure derivatives, which are crucial for developing stereospecific pharmaceuticals. A key method for achieving this separation is through enzyme-catalyzed kinetic resolution. researchgate.net

Research has demonstrated the successful use of lipase-catalyzed enantioselective synthesis. researchgate.netresearchgate.net In this process, the racemic alcohol undergoes transesterification with an acyl donor, such as vinyl acetate (B1210297). The enzyme, for instance, Candida rugosa lipase (B570770), selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. researchgate.net This results in the formation of an enantiopure acetate, like (S)-1-bromo-3-chloropropan-2-yl acetate, and the unreacted (R)-1-bromo-3-chloropropan-2-ol, both with high enantiomeric excess. researchgate.net

While direct high-performance liquid chromatography (HPLC) resolution of the enantiomers of this compound itself has proven difficult, its phenoxy derivatives have been successfully separated. researchgate.net Using a normal phase chiral column (such as Chiralcel ODH), the phenoxy derivatives of both the alcohol and its acetate can be resolved into their respective enantiomers. researchgate.net

Table 1: Lipase-Catalyzed Resolution of (RS)-1-Bromo-3-chloropropan-2-ol

| Enzyme | Acyl Donor | Product 1 (Enantiopure Ester) | Product 2 (Enantiopure Alcohol) | Separation Method |

|---|

The enantiopure forms of this compound and its derivatives are powerful building blocks for the asymmetric synthesis of more complex chiral molecules, particularly pharmaceuticals. researchgate.net The distinct reactivity of the bromo, chloro, and hydroxyl groups allows for sequential, regioselective reactions to construct intricate molecular architectures.

These chiral chlorohydrins are key precursors for several β-blockers. researchgate.net For example, (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, produced with high enantiomeric purity, is a direct precursor to the β-blocker (S)-practolol. researchgate.net Similarly, enantiopure building blocks for the β-blockers pindolol (B1678383) and carteolol (B1214276) have been synthesized from racemic materials using chemo-enzymatic methods. researchgate.net The synthesis of a functionalized trans-cyclopropoxy building block, used in the preparation of the HCV protease inhibitor Grazoprevir, starts from the related chiral compound (S)-epichlorohydrin, highlighting the importance of such C3 synthons in complex API synthesis. lookchem.com

Applications in Pharmaceutical Chemistry

The utility of this compound and its close chemical relative, 1-bromo-3-chloropropane (B140262), is extensive in pharmaceutical chemistry, where they function as intermediates in the synthesis of a wide array of therapeutic agents. ontosight.aiiarc.fr

This compound is primarily used as an intermediate in organic synthesis to create more complex molecules. ontosight.ai In the pharmaceutical industry, such intermediates are vital for synthesizing drugs and drug candidates where specific functional groups are necessary for biological activity. ontosight.ai The related compound, 1-bromo-3-chloropropane, is also a well-established precursor in the manufacture of numerous pharmaceuticals. iarc.frgoogle.com However, due to the alkylating nature of these compounds, they are considered potentially genotoxic and their levels as impurities in final drug substances are strictly controlled. google.comgoogle.com

The three-carbon chain of this compound and its derivatives is a common structural motif in many pharmaceuticals. The related compound 1-bromo-3-chloropropane is frequently used as an alkylating agent in these syntheses. iarc.fr

Antidepressants: A notable example is the synthesis of Trazodone, a multimodal antidepressant. google.com In the process, 1-bromo-3-chloropropane is used to alkylate 1-(3-chlorophenyl)piperazine, forming a key intermediate, N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, which is then cyclized to produce the final drug. google.comgoogle.com It is also used in the synthesis of novel aryl piperazines that target both 5-HT1A and Sigma-1 receptors for potential antidepressant activity. researchgate.net

Antihypertensives: This class of drugs features many examples derived from this scaffold. The β-blocker Carvedilol is prepared by reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with 2-(2-methoxyphenoxy)-ethylamine. google.com Other β-blockers, including Practolol, Pindolol, and Carteolol, are synthesized from enantiopure chlorohydrin building blocks derived from this compound. researchgate.net

Anxiolytics: 1-bromo-3-chloropropane is a precursor in the synthesis of new serotonergic ligands, including compounds with potential anxiolytic effects that target 5-HT1A and 5-HT2C receptors. researchgate.net

Table 2: Examples of Therapeutic Agents Synthesized Using this compound Derivatives

| Therapeutic Agent | Therapeutic Class | Precursor/Intermediate |

|---|---|---|

| Trazodone | Antidepressant | 1-bromo-3-chloropropane |

| Carvedilol | Antihypertensive (β-blocker) | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol |

| (S)-Practolol | Antihypertensive (β-blocker) | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide |

| Pindolol | Antihypertensive (β-blocker) | 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol |

A primary role of this compound and, more commonly, 1-bromo-3-chloropropane, in drug synthesis is to act as a three-carbon (C3) linker or spacer. wikipedia.org This linker connects two different molecular fragments, often a pharmacophore and a binding group, to achieve optimal interaction with a biological target. nih.gov

This strategy is widely employed in the design of ligands for serotonin (B10506) and dopamine (B1211576) receptors. For instance, in the synthesis of novel dual 5-HT1A and 5-HT7 receptor ligands, 1-bromo-3-chloropropane is used to O-alkylate a hydroxyl group on a heterocyclic core, introducing a chloropropyl chain that subsequently reacts with a piperazine (B1678402) derivative to form the final molecule. nih.gov This approach of using the propyl chain to link an arylpiperazine moiety to various heterocyclic systems is a recurring theme in the development of new central nervous system agents. researchgate.netthieme-connect.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-3-chloropropane |

| (S)-1-bromo-3-chloropropan-2-yl acetate |

| (R)-1-bromo-3-chloropropan-2-ol |

| (S)-practolol |

| (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide |

| Pindolol |

| Carteolol |

| Grazoprevir |

| (S)-epichlorohydrin |

| Trazodone |

| 1-(3-chlorophenyl)piperazine |

| N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine |

| Carvedilol |

| 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol |

| 2-(2-methoxyphenoxy)-ethylamine |

| 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol |

Applications in Agrochemical Development

This compound serves as a key building block in the synthesis of various agrochemicals, contributing to the development of new and more effective products for crop protection. lookchem.com Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for versatile chemical transformations, making it a valuable intermediate in the production of pesticides and herbicides.

Intermediate in Pesticide and Herbicide Synthesis

The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of pesticides and herbicides. lookchem.com Its utility stems from its ability to introduce a three-carbon chain with reactive halogen sites, which can be further modified to create complex molecules with desired biocidal activities.

Research has shown that this compound, and its related compound 1-bromo-3-chloropropane, are used as intermediates in the manufacturing of a variety of pesticides. iarc.frsanjaychemindia.com For instance, the cyanide displacement of 1-bromo-3-chloropropane, a compound closely related to this compound, yields gamma-chlorobutyronitrile. This nitrile is a crucial intermediate for the production of certain herbicides. sanjaychemindia.com The presence of both bromine and chlorine atoms provides differential reactivity, allowing for sequential and selective reactions to build the final pesticide or herbicide structure.

While specific examples of commercial pesticides directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a versatile intermediate is widely acknowledged in the chemical industry. lookchem.com The fungicidal activity of related structures, such as 2-phenoxy-1-(3-pyridyl)ethan-1-ols, further suggests the potential for developing fungicides from precursors like this compound. researchgate.net

Table 1: Role of this compound and Related Compounds in Agrochemical Synthesis

| Compound | Application | Resulting Intermediate/Product Class | Reference |

| This compound | Precursor in agrochemical production | Pesticides and other agrochemicals | lookchem.com |

| 1-Bromo-3-chloropropane | Intermediate in pesticide manufacture | General pesticides | iarc.fr |

| 1-Bromo-3-chloropropane | Intermediate for herbicides | gamma-chlorobutyronitrile | sanjaychemindia.com |

Precursor for Soil Fumigants

Although direct evidence for the use of this compound as a precursor for modern soil fumigants is limited, the history of related haloalkanes in this application is well-documented. For example, 1,2-dibromo-3-chloropropane (B7766517) (DBCP) was historically used as a soil fumigant to control nematodes. cdc.gov While its use has been discontinued (B1498344) due to environmental and health concerns, this historical application highlights the potential of brominated and chlorinated propane (B168953) derivatives in soil treatment.

More relevantly, 1-chloro-3-bromopropene-1 has been identified as a highly effective agent for fumigating and disinfecting soils, capable of eradicating deleterious soil-borne fungi, bacteria, nematodes, and weed seeds. google.com This demonstrates the utility of C3 bromochloro- compounds in soil fumigation. Given its structural similarities, it is plausible that this compound could be investigated or modified for similar applications, although current research in this specific area is not prominent.

Polymer Science and Materials Chemistry

The unique chemical structure of this compound, featuring two different halogen atoms and a hydroxyl group, makes it a candidate for various applications in polymer science and materials chemistry. ontosight.ai These functional groups offer multiple reaction sites for polymerization and polymer modification.

Development as Cross-linking Agents

While direct application of this compound as a cross-linking agent is not extensively documented in dedicated studies, its potential can be inferred from the reactivity of its functional groups. The bromine and chlorine atoms can react with suitable functional groups on polymer chains, such as amines or thiols, to form covalent bonds, thereby creating a cross-linked network. The hydroxyl group can also participate in reactions, for example, to form ether or ester linkages. This trifunctional nature could allow for the creation of polymers with specific network architectures and properties.

Functional Additives for Modifying Polymer Properties

This compound can be used as a functional additive to modify the properties of polymers. The introduction of bromine and chlorine atoms into a polymer backbone can enhance flame retardancy, a common application for halogenated compounds. The hydroxyl group can improve hydrophilicity and adhesion properties.

Research into functional biodegradable polymers has highlighted the use of monomers containing bromine, such as bromo isobutyrate-containing monomers, for ring-opening polymerization. rsc.org These monomers introduce functional groups that can be used for further chemical modifications. While not a direct use of this compound, this illustrates the principle of incorporating halogenated functional groups to tailor polymer properties.

Role in Specialty Chemical Manufacturing

This compound is a versatile intermediate in the synthesis of a wide range of specialty chemicals. lookchem.com Its utility lies in its ability to act as a building block for introducing the 1-bromo-3-chloro-2-hydroxypropyl moiety or other derived structures into a target molecule.

The differential reactivity of the C-Br and C-Cl bonds allows for selective chemical transformations. Generally, the carbon-bromine bond is more reactive and can be targeted first in nucleophilic substitution reactions, leaving the chlorine atom available for subsequent modification. The hydroxyl group can also be derivatized, for example, through esterification or etherification, further increasing the synthetic possibilities.

This compound is utilized in organic synthesis to create complex molecules that may find use in various fields beyond those already mentioned, such as in the development of new materials or as intermediates for other fine chemicals. ontosight.ai The ability to serve as a precursor to other chemicals is a key aspect of its role in the broader chemical industry. lookchem.com

Textile Industry Applications (e.g., Flame Retardancy, Dye Uptake Enhancement)

The bifunctional nature of this compound, possessing both bromine and chlorine atoms as well as a reactive hydroxyl group, makes it a valuable intermediate in the synthesis of specialized chemicals for the textile industry. Its derivatives have been explored for applications such as imparting flame retardancy to fabrics and enhancing the efficiency of dyeing processes.

Flame Retardancy

This compound serves as a precursor for the synthesis of organophosphorus flame retardants. One notable derivative is tris(1-bromo-3-chloropropan-2-yl) phosphate (B84403). This compound belongs to the class of halogenated flame retardants, which are known to be highly effective in improving the fire resistance of various materials, including textiles.

The mechanism by which brominated flame retardants operate primarily involves interference with the radical chain reactions that occur in the gas phase during combustion. scialert.net When a textile treated with such a compound is exposed to a flame, the heat causes the carbon-bromine bonds to break, releasing bromine radicals. acs.org These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive bromine radicals (Br•). scialert.netacs.org This interruption of the exothermic process cools the system and suppresses the formation of flammable gases, thus retarding the flame. scialert.net

While specific performance data for textiles treated directly with tris(1-bromo-3-chloropropan-2-yl) phosphate is not extensively detailed in publicly available literature, the efficacy of brominated flame retardants is well-documented. The Limiting Oxygen Index (LOI) is a common metric used to evaluate the flame retardancy of textiles; it measures the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame resistance. zcsafety.comupc.edu For instance, untreated cotton has an LOI of approximately 18-20%, making it highly flammable. havep.com Treatment with various flame retardants can significantly increase this value.

Illustrative Data Table: Limiting Oxygen Index (LOI) of Cotton Fabric with Different Treatments

| Treatment | Limiting Oxygen Index (LOI) (%) | Flammability |

| Untreated Cotton | 18-20 havep.com | Flammable havep.com |

| FR-Treated Cotton (Proban®) | 26-30 havep.com | Self-extinguishing havep.com |

| Modacrylic (inherently FR fiber) | 27-32 havep.com | Difficult to ignite havep.com |

| Cotton treated with GCS extract and PA | 29.5 acs.org | Flame resistant acs.org |

This table provides illustrative data for general flame-retardant treatments on cotton and is not specific to this compound derivatives.

Dye Uptake Enhancement

The chemical structure of this compound, specifically its halohydrin functionality, presents potential for modifying textile fibers to improve their dyeability. Cellulosic fibers like cotton naturally have a low affinity for many classes of dyes, particularly anionic reactive dyes. mdpi.com This necessitates the use of large quantities of salt and alkali in the dyeing process to promote dye exhaustion and fixation, leading to significant environmental concerns due to saline and colored effluents. core.ac.uk

A promising approach to address this issue is the cationization of cotton. This process involves chemically modifying the cellulose (B213188) to introduce permanent positive charges (cationic sites) onto the fiber surface. lodz.plresearchgate.net These cationic sites can then form strong ionic interactions with anionic dyes, significantly enhancing dye uptake and fixation, even in the absence of salt. researchgate.net

Halohydrins, such as this compound, are reactive intermediates that can be used for this purpose. In an alkaline medium, the hydroxyl group of cellulose can react with the electrophilic carbon atoms bearing the halogen, forming a stable ether linkage and anchoring the functional group to the fiber. Subsequent reactions can be used to generate a cationic charge. For example, reaction with a tertiary amine would result in a quaternary ammonium (B1175870) group, a common cationic site. A patent has described the use of quaternary ammonium compounds containing a halohydrin group to modify cellulose fibers for improved dyeability. google.com

The improved affinity of cationized cotton for anionic dyes can be quantified by measuring the color strength (K/S value) of the dyed fabric, where a higher K/S value indicates a greater depth of shade and thus higher dye uptake.

Illustrative Data Table: Color Strength (K/S) of Cotton Dyed with Reactive Red 195

| Cotton Treatment | K/S Value |

| Conventional Dyeing | 32 nih.gov |

| Cationic Cotton (treated with PDDACl) | 41-48 nih.gov |

| Cationic Cotton (treated with CHPTAC) | 41-48 nih.gov |

This table provides illustrative data on the effect of cationization on dye uptake and is not specific to modification with this compound.

By serving as a building block for such fiber modifications, this compound has the potential to contribute to more efficient and environmentally friendly dyeing processes in the textile industry.

Structural Elucidation and Conformational Analysis of 1 Bromo 3 Chloropropan 2 Ol

Conformational Isomerism and Dynamics

Prevalence of Gauche Conformations in Gas Phase and Solution

Theoretical and spectroscopic analyses have shown that conformers with a gauche arrangement of the X-C-C-O (where X is a halogen) fragment are predominant for similar halohydrins in both the gas phase and in solution. ebi.ac.uk This preference, often referred to as the gauche effect, is a common feature in 1,2-disubstituted ethanes with electronegative substituents. For related molecules like 1-chloro- and 1-bromo-2-propanol, the gauche conformers are found to be strongly prevalent. ebi.ac.uk This suggests that in 1-bromo-3-chloropropan-2-ol, the conformers where the bromine and hydroxyl group, as well as the chlorine and hydroxyl group, are in a gauche relationship are likely to be the most stable.

Analysis of Rotational Barriers and Molecular Flexibility

Intramolecular Interactions

The conformational preferences in this compound are significantly influenced by subtle intramolecular forces, including weak hydrogen bonds and hyperconjugative effects.

Characterization of Weak Hydrogen Bonding to Halogen Atoms

Recent spectroscopic studies on related bromopropanol and chloropropanol (B1252657) isomers have provided evidence for weak intramolecular hydrogen bonding between the hydroxyl group and the halogen atoms. rsc.org The strength of this interaction is indicated by the downshift of the OH-stretching frequency in the vibrational spectra. rsc.org This type of interaction, where a halogen atom acts as a hydrogen bond acceptor, can influence the conformational equilibrium by stabilizing certain geometries. For instance, in the gaseous phase of 3-chloropropan-1-ol, conformers capable of forming an O-H···Cl hydrogen bond have been identified, although their population may be low. researchgate.net

Chirality and Stereoisomerism

The presence of a stereocenter in this compound leads to the existence of stereoisomers.

The central carbon atom (C2), which is bonded to a hydrogen atom, a hydroxyl group, a bromomethyl group (-CH₂Br), and a chloromethyl group (-CH₂Cl), is a chiral center. This is because it is attached to four different substituent groups. The presence of this single chiral center means that this compound can exist as a pair of enantiomers, (R)-1-bromo-3-chloropropan-2-ol and (S)-1-bromo-3-chloropropan-2-ol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The existence of multiple chiral centers in similar molecules, such as 3-bromobutan-2-ol, leads to a greater number of possible stereoisomers. quora.com

Identification and Separation of Enantiomeric Forms

The resolution of racemic mixtures into their constituent enantiomers is a critical step in chiral chemistry. For this compound and its derivatives, both chromatographic and enzymatic methods have been explored.

Attempts to directly separate the enantiomers of (RS)-1-bromo-3-chloro-2-propanol using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases have been met with challenges. Direct resolution of the enantiomers proved to be difficult under the tested conditions. researchgate.net

However, successful separation has been achieved for the phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol. Specifically, the enantiomers of (RS)-1-bromo-3-phenoxypropan-2-ol and its corresponding acetate (B1210297) were effectively separated using a normal phase Chiralcel OD-H column. researchgate.netresearchgate.net This method was validated for linearity, range, accuracy, and precision, and was subsequently employed to monitor the progress of lipase-catalyzed enantioselective reactions. researchgate.net

Table 1: HPLC Separation of this compound Derivatives

| Compound | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) |

|---|---|---|---|---|

| (RS)-1-Bromo-3-phenoxypropan-2-ol | Chiralcel OD-H | n-Hexane : Isopropanol (80:20) | 0.5 | 254 |

| (RS)-1-Bromo-3-phenoxypropan-2-yl acetate | Chiralcel OD-H | n-Hexane : Isopropanol (80:20) | 0.5 | 254 |

Data sourced from a study on the development and validation of an HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol. researchgate.netresearchgate.net

Enzymatic kinetic resolution represents a powerful tool for obtaining enantiomerically enriched compounds. Lipases, in particular, have been widely used for the enantioselective acylation of racemic alcohols. In the context of this compound, lipase-catalyzed enantioselective synthesis has been utilized to produce (S)-1-bromo-3-chloropropan-2-yl acetate from the racemic alcohol, (RS)-1-bromo-3-chloro-2-propanol. researchgate.net

While specific details on the kinetic resolution of this compound are part of broader studies on similar halohydrins, the principle involves the preferential acylation of one enantiomer by the lipase (B570770), leaving the other enantiomer unreacted. For instance, studies on analogous compounds such as 3-chloro-3-arylpropanols have demonstrated that lipase-mediated acylation can yield enantiomerically enriched products. metu.edu.tr In one such study, Candida rugosa lipase (CCL) showed good enantioselectivity. metu.edu.tr This enzymatic approach is a key strategy for accessing the individual enantiomers of chiral halohydrins.

Studies on Chirality Induction and Communication within the Molecular Framework

As of the current literature survey, specific studies focusing on chirality induction and the communication of chiral information within the molecular framework of this compound have not been extensively reported. Such studies would typically involve investigating how the existing chiral center influences the stereochemical outcome of reactions at other positions in the molecule or how conformational preferences are affected by the chiral nature of the compound. While the concept of double asymmetric induction is a known principle in stereochemistry, its specific application and detailed study in the context of this compound remains an area for future research. openochem.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-bromo-3-chloropropan-2-ol from impurities and for resolving its enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomer Resolution

High-performance liquid chromatography is a versatile technique for the analysis of this compound. For purity assessment, reversed-phase (RP) HPLC methods can be employed. A typical system might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com

The resolution of racemic this compound into its individual enantiomers is a more complex challenge. Direct resolution via HPLC has been attempted using various chiral stationary phases (CSPs), including both reversed-phase and normal-phase columns. researchgate.net However, direct separation of the enantiomers of this compound has proven difficult. researchgate.net An alternative, successful approach involves the derivatization of the racemic mixture to form diastereomers, which can then be separated on a conventional achiral HPLC column. For instance, phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully separated using a normal phase ODH column with a mobile phase of n-hexane and isopropanol. researchgate.net This indirect method allows for the monitoring of enantioselective syntheses. researchgate.net

Preparative HPLC on a cellulose-based chiral column has also been successfully used to isolate enantiomerically pure forms of related phosphoproline derivatives on a gram scale, demonstrating the power of this technique for obtaining pure stereoisomers. researchgate.net

Table 1: HPLC Methods for Analysis of this compound and its Derivatives

| Analyte | Column | Mobile Phase | Detection | Application | Reference |

| 1-Bromo-3-chloropropane (B140262) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Purity Assessment | sielc.com |

| Phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol | Chiralcel ODH | n-hexane:isopropanol (80:20) | 254 nm | Enantiomer Resolution | researchgate.net |

| N-Cbz-protected phosphoproline derivatives | Cellulose-based chiral | Not specified | Not specified | Preparative Enantiomer Separation | researchgate.net |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for the determination of this compound and related volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample.

GC methods have been developed for the determination of residues of the related compound, 1-bromo-3-chloropropane, in pharmaceutical substances. cntropmed.com For example, a method using a DB-1 column with a flame ionization detector (FID) has been established for quantifying 1-bromo-3-chloropropane residues in piperaquine (B10710) phosphate (B84403). cntropmed.com This method demonstrated good linearity, recovery, and precision, with a low detection limit. cntropmed.com Headspace GC-MS is another common technique for analyzing volatile organic compounds like 1-bromo-3-chloropropane in various matrices, offering high sensitivity. analytice.comanalytice.com

For the analysis of this compound itself, GC-MS can be used to assess its purity. researchgate.net The technique is also invaluable for monitoring volatile organic compounds in water, with established methods for a wide range of substances including deuterated analogs of 1-bromo-3-chloropropane. usgs.gov

Table 2: GC Methods for Analysis of Related Halogenated Propanes

| Analyte | Technique | Column | Detector | Limit of Quantification (LOQ) | Reference |

| 1-Bromo-3-chloropropane | GC | DB-1 (30m x 0.320mm, 3.0µm) | FID | 0.002% in piperaquine phosphate | cntropmed.com |

| 1-Bromo-3-chloropropane | HS-GC/MS | Not specified | MS | 1 µg/L | analytice.com |

| 1-Bromo-3-chloropropane | HS-GC/MS | Not specified | MS | 0.25 µg / Media | analytice.com |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and microwave spectroscopy each provide unique and complementary information about the molecule's structure, connectivity, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regiochemistry

NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in this compound.

For this compound, the presence of the hydroxyl group would further influence the chemical shifts. The carbon bearing the hydroxyl group (C2) would be expected to have a chemical shift in the range of 60-70 ppm. The chemical shifts of the carbons attached to the bromine (C1) and chlorine (C3) would also be distinct. Analysis of the ¹H NMR spectrum, including chemical shifts and coupling constants, would confirm the connectivity and provide information about the relative stereochemistry of the protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis